Esculentoside N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

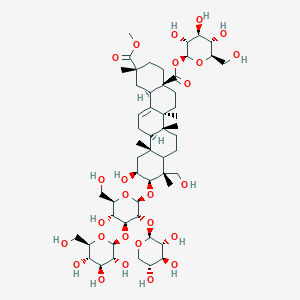

Esculentoside N is a natural product found in Phytolacca acinosa with data available.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have demonstrated that Esculentoside A (a closely related compound) exhibits antiviral properties, particularly against coronaviruses such as SARS-CoV-2. Research indicates that it can act as a spike protein blocker, inhibiting viral entry into host cells. Molecular docking studies have shown strong binding affinity between Esculentoside A and the spike glycoprotein of SARS-CoV-2, suggesting its potential as a lead compound for developing antiviral therapies .

Anti-inflammatory Effects

Esculentoside N has been investigated for its anti-inflammatory properties. Studies involving animal models have shown that treatment with Esculentosides can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This effect is believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways and the modulation of oxidative stress responses .

Hepatoprotective Properties

Research has indicated that this compound can protect against liver injuries induced by toxins such as carbon tetrachloride (CCl4) and lipopolysaccharides (LPS). In vivo studies demonstrated that treatment with this compound resulted in lower serum levels of liver enzymes (AST and ALT), indicating reduced hepatotoxicity. Histopathological assessments revealed less inflammatory cell infiltration and improved liver architecture in treated groups .

Anticancer Potential

This compound has shown promise in cancer research, particularly concerning colorectal cancer. Studies have reported that it inhibits cell proliferation and induces apoptosis in cancer cell lines. The compound appears to exert its effects by arresting the cell cycle at the G0/G1 phase and reducing migration and invasion capabilities of cancer cells . These findings suggest that this compound could be explored further as a therapeutic agent in oncology.

Case Studies

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study highlighted the effectiveness of Esculentoside A in inhibiting SARS-CoV-2 by blocking its spike protein interactions with host cell receptors. This research paves the way for further exploration into saponin-based antiviral therapies.

Case Study 2: Hepatoprotection in Mice

In an experimental setup involving CCl4-induced liver injury, mice treated with Esculentoside A displayed significant reductions in liver enzyme levels and histopathological damage compared to control groups. This study underscores the potential use of Esculentoside A in treating liver disorders.

Propriétés

Numéro CAS |

141890-69-9 |

|---|---|

Formule moléculaire |

C54H86O26 |

Poids moléculaire |

1151.2 g/mol |

Nom IUPAC |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |

InChI |

InChI=1S/C54H86O26/c1-49(47(70)72-6)11-13-54(48(71)80-45-39(69)36(66)33(63)27(18-56)75-45)14-12-52(4)22(23(54)15-49)7-8-30-50(2)16-24(59)42(51(3,21-58)29(50)9-10-53(30,52)5)79-46-41(78-43-37(67)31(61)25(60)20-73-43)40(34(64)28(19-57)76-46)77-44-38(68)35(65)32(62)26(17-55)74-44/h7,23-46,55-69H,8-21H2,1-6H3/t23-,24+,25-,26-,27-,28-,29?,30-,31+,32-,33-,34-,35+,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,49-,50+,51+,52-,53-,54+/m1/s1 |

Clé InChI |

WVJDSQFWFCCTAH-BKWLPVKJSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |

SMILES isomérique |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C(=O)OC |

SMILES canonique |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |

Synonymes |

3-O-(glucopyranosyl(1-4)-xylopyranosyl(1-4)-glucopyranosyl)-28-O-glucopyranosylphytolaccagenin esculentoside N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.